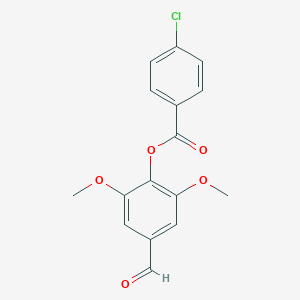
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate, also known as DFB, is a chemical compound that has been widely used in scientific research for its unique properties. DFB is a highly reactive compound that can be easily synthesized and has been found to have a variety of applications in the fields of biochemistry and pharmacology. In
Aplicaciones Científicas De Investigación
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has been widely used in scientific research for its unique properties. It has been found to have a variety of applications in the fields of biochemistry and pharmacology. 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has been used as a reagent for the synthesis of other compounds, such as benzimidazoles and quinolines. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Mecanismo De Acción
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate is a highly reactive compound that can undergo a variety of chemical reactions. It has been found to react with a variety of nucleophiles, such as amines and alcohols, to form adducts. 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has also been found to react with DNA to form covalent adducts, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has also been found to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has several advantages for lab experiments. It is a highly reactive compound that can be easily synthesized and purified. 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has also been found to have a variety of applications in the fields of biochemistry and pharmacology. However, 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate also has several limitations. It is a highly toxic compound that requires careful handling and disposal. 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate can also react with a variety of nucleophiles, which can complicate its use in lab experiments.
Direcciones Futuras
There are several future directions for the use of 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate in scientific research. One area of research is the development of new synthetic methods for 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate and its derivatives. Another area of research is the development of new applications for 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate in the fields of biochemistry and pharmacology. Additionally, there is a need for further research into the mechanism of action of 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate and its effects on biological systems.
Métodos De Síntesis
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate can be synthesized through a simple reaction between 4-chlorobenzoic acid and 4-formyl-2,6-dimethoxyphenol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and requires careful monitoring of temperature and reaction time. The resulting product is a white crystalline solid that can be purified through recrystallization.
Propiedades
Nombre del producto |
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate |
|---|---|
Fórmula molecular |
C16H13ClO5 |
Peso molecular |
320.72 g/mol |
Nombre IUPAC |
(4-formyl-2,6-dimethoxyphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C16H13ClO5/c1-20-13-7-10(9-18)8-14(21-2)15(13)22-16(19)11-3-5-12(17)6-4-11/h3-9H,1-2H3 |
Clave InChI |
TVNUSRBZOKXAIR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)Cl)OC)C=O |
SMILES canónico |
COC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)Cl)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(4-ethylphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B306211.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B306214.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B306215.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306217.png)
amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B306219.png)
![3-Methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B306220.png)
![3-methyl-N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B306221.png)
![N-{1-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306222.png)
![N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306225.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B306227.png)
![N-{1-[4-ethyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306228.png)
![N-{1-[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306229.png)
![N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B306230.png)
![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B306232.png)